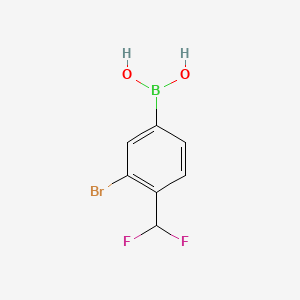
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-4-(difluoromethyl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with bromine and difluoromethyl groups. It is widely used as a building block in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid typically involves the bromination of a difluoromethyl-substituted phenylboronic acid. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: The bromine and difluoromethyl groups can be reduced under specific conditions to form different substituted phenylboronic acids.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed:
Oxidation: Boronic esters and anhydrides.
Reduction: Substituted phenylboronic acids.
Substitution: Various functionalized phenylboronic acids.
科学的研究の応用
Chemistry: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to synthesize boron-containing biomolecules that can be used as enzyme inhibitors or probes for studying biological processes .
Medicine: The compound’s ability to form stable boron-carbon bonds makes it useful in the development of boron-containing drugs, which have shown potential in treating various diseases, including cancer .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and electronic components .
作用機序
The mechanism of action of (3-Bromo-4-(difluoromethyl)phenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is widely utilized in the synthesis of complex organic molecules.
類似化合物との比較
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
- 3,4-Difluorophenylboronic acid
Comparison: (3-Bromo-4-(difluoromethyl)phenyl)boronic acid is unique due to the presence of both bromine and difluoromethyl groups on the phenyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions compared to other similar compounds. For instance, the presence of the difluoromethyl group enhances the compound’s stability and reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis .
特性
分子式 |
C7H6BBrF2O2 |
|---|---|
分子量 |
250.84 g/mol |
IUPAC名 |
[3-bromo-4-(difluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C7H6BBrF2O2/c9-6-3-4(8(12)13)1-2-5(6)7(10)11/h1-3,7,12-13H |
InChIキー |
WSRAMOZETJRPSO-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)C(F)F)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




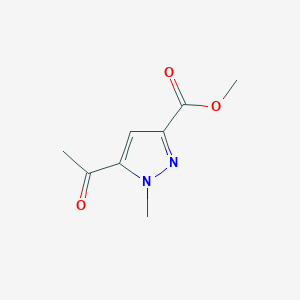

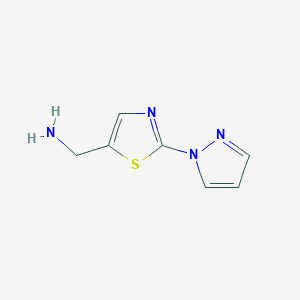
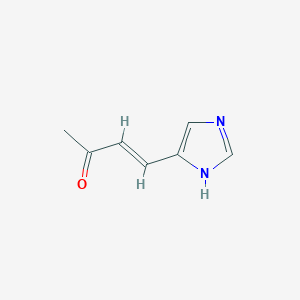

![2-Azabicyclo[4.2.0]octane hydrochloride](/img/structure/B13617669.png)
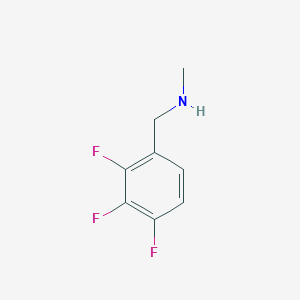
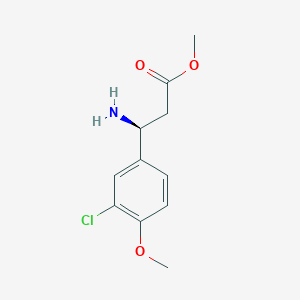
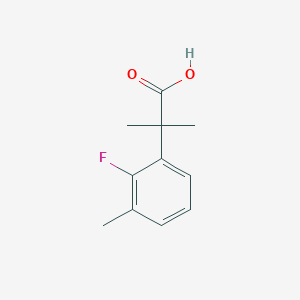

![3-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]propanoic acid](/img/structure/B13617687.png)

